(S)-1-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-AMINE HCL
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Overview
Description
(S)-1-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-AMINE HCL is a chiral amine compound characterized by the presence of three fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-AMINE HCL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3,6-trifluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-AMINE HCL undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-1-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-AMINE HCL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-AMINE HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2,4,6-trifluorophenyl)ethanamine hydrochloride
- (S)-1-(2,3,5-trifluorophenyl)ethanamine hydrochloride
- (S)-1-(3,4,5-trifluorophenyl)ethanamine hydrochloride
Uniqueness
(S)-1-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-AMINE HCL is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to other similar compounds.
Properties
CAS No. |
1415257-84-9 |
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Molecular Formula |
C8H9ClF3N |
Molecular Weight |
211.61 g/mol |
IUPAC Name |
(1S)-1-(2,3,6-trifluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c1-4(12)7-5(9)2-3-6(10)8(7)11;/h2-4H,12H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
SRTSRSCCRWDHNA-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1F)F)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)N.Cl |
Origin of Product |
United States |
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